2,5-Diisopropylaniline
Description
2,6-Diisopropylaniline (CAS: 24544-04-5; EC: 246-305-4) is an aromatic amine with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . Structurally, it features two isopropyl groups at the 2- and 6-positions of the benzene ring, creating significant steric hindrance. This compound is commercially available from suppliers such as TCI America, Aldrich, and Thermo Scientific, with applications spanning catalysis, polymer synthesis, and pharmaceutical intermediates . Its steric and electronic properties make it a versatile building block in organic synthesis, particularly in reactions requiring bulky amines to modulate reactivity or stabilize intermediates .
Properties
IUPAC Name |
2,5-di(propan-2-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIUVZLUCMDFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91552-65-7 | |
| Record name | 2,5-bis(propan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diisopropylaniline can be synthesized through the alkylation of aniline with propylene in the presence of a catalyst. The reaction typically involves the use of a homogeneous catalytic system under supercritical conditions to enhance reaction rates and selectivity. The process can be summarized as follows:
Reactants: Aniline and propylene
Catalyst: Homogeneous catalyst (e.g., Lewis acids)
Conditions: Supercritical state, elevated temperatures, and pressures
Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced separation techniques ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diisopropylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents under controlled conditions.
Major Products:
Oxidation: Nitro-2,5-diisopropylaniline
Reduction: 2,5-Diisopropylcyclohexylamine
Substitution: Various halogenated, sulfonated, and nitrated derivatives
Scientific Research Applications
2,5-Diisopropylaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and ligands for coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diisopropylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds and interact with nucleophilic sites, while the aromatic ring can participate in π-π interactions. These interactions influence the compound’s reactivity and its role in chemical and biological systems.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : 2,6-Diisopropylaniline’s isopropyl groups provide moderate steric hindrance compared to tert-butyl derivatives. This balance allows reactivity in condensation reactions while preventing undesired side reactions .
- Physical State : Unlike 2,5-di-tert-butylaniline (solid), 2,6-diisopropylaniline is a liquid at room temperature, simplifying handling in synthetic procedures .
Reactivity in Paal-Knorr Condensation
The Paal-Knorr reaction of 2,6-diisopropylaniline with 2,5-hexadione yields pyrrole derivatives, achieving >80% yield despite steric challenges. Comparatively:
- Electron-donating substituents (e.g., -OMe, -OEt) on anilines enhance reaction rates and yields (>90%) .
- Electron-withdrawing groups (e.g., -Cl, -NO₂) reduce yields (<50%) due to decreased nucleophilicity .
- Aliphatic amines (e.g., cyclohexylamine) exhibit faster kinetics but lower thermal stability in products .
Biological Activity
2,5-Diisopropylaniline (C₁₂H₁₉N) is an aromatic amine characterized by two isopropyl groups at the 2 and 5 positions on a benzene ring, with an amino group at the 1 position. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.
- Molecular Formula : C₁₂H₁₉N
- Molecular Weight : 177.29 g/mol
- Boiling Point : 122 °C at 10 mmHg
- Density : 0.94 g/mL at 25 °C
- Solubility : Soluble in ethanol and toluene
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in its interactions with biomolecules and potential therapeutic applications. The compound has been explored for its role in drug development, particularly as a building block for pharmaceuticals.
The biological activity of this compound may involve:
- Interaction with Enzymes : Similar compounds have shown enzyme inhibition characteristics, which can be pivotal in drug design.
- Formation of Ligands : It is used as a precursor for synthesizing ligands in coordination chemistry, impacting metal ion interactions in biological systems .
Study on Drug Development Potential
A study highlighted the synthesis of hybrid molecules using derivatives of diisopropylaniline, indicating its utility in developing novel pharmaceutical agents. The research emphasized that structural modifications could enhance biological activity and selectivity against specific targets .
Toxicity and Safety Profile
The safety profile of this compound has been examined, revealing it to cause serious eye irritation and potential environmental hazards due to its aquatic toxicity. Such findings underscore the importance of handling precautions when working with this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Positioning | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | Isopropyl groups at positions 2 and 5 | 177.29 g/mol | Potential drug precursor |
| 2,6-Diisopropylaniline | Isopropyl groups at positions 2 and 6 | 177.29 g/mol | Enzyme inhibition |
| 2,4-Diisopropylaniline | Isopropyl groups at positions 2 and 4 | 177.29 g/mol | Less explored |
Pharmacokinetics
The pharmacokinetic properties of this compound are not extensively documented; however, related compounds show that they can undergo various metabolic transformations which may affect their efficacy as drugs. The compound's volatility (vapor pressure <0.01 mmHg at 20 °C) suggests a need for careful handling to minimize inhalation exposure .
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